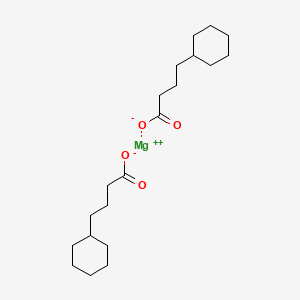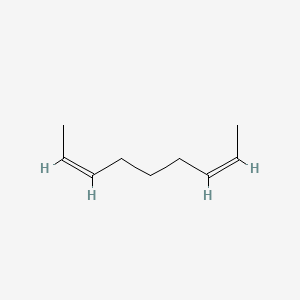
Magnesium 4-cyclohexylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium 4-cyclohexylbutanoate is an organometallic compound that features a magnesium ion coordinated to a 4-cyclohexylbutanoate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 4-cyclohexylbutanoate typically involves the reaction of magnesium with 4-cyclohexylbutanoic acid. One common method involves the use of a Grignard reagent, such as cyclohexylmagnesium bromide, which reacts with 4-cyclohexylbutanoic acid to form the desired compound . The reaction is usually carried out in an anhydrous ether solvent under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium 4-cyclohexylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different organometallic species.
Substitution: The 4-cyclohexylbutanoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using reagents like halides or other organometallic compounds.
Major Products Formed
Oxidation: Magnesium oxide and cyclohexylbutanoic acid derivatives.
Reduction: Various reduced organometallic species.
Substitution: New magnesium complexes with different ligands.
Aplicaciones Científicas De Investigación
Magnesium 4-cyclohexylbutanoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a magnesium supplement.
Industry: It is used in the production of advanced materials, such as lightweight alloys and high-performance polymers
Mecanismo De Acción
The mechanism of action of Magnesium 4-cyclohexylbutanoate involves its interaction with various molecular targets. In biological systems, it may act as a cofactor for enzymes, facilitating catalytic reactions. The magnesium ion can also interact with nucleic acids and proteins, influencing their structure and function. Additionally, the compound can participate in redox reactions, contributing to cellular metabolism and energy production .
Comparación Con Compuestos Similares
Magnesium 4-cyclohexylbutanoate can be compared with other magnesium carboxylates, such as magnesium acetate, magnesium propionate, and magnesium formate . These compounds share similar coordination chemistry but differ in their ligand structures and properties. This compound is unique due to its cyclohexylbutanoate ligand, which imparts distinct steric and electronic effects, influencing its reactivity and applications.
List of Similar Compounds
- Magnesium acetate
- Magnesium propionate
- Magnesium formate
- Magnesium citrate
- Magnesium sulfate
Propiedades
Fórmula molecular |
C20H34MgO4 |
|---|---|
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
magnesium;4-cyclohexylbutanoate |
InChI |
InChI=1S/2C10H18O2.Mg/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 |
Clave InChI |
QSMVRMKSCBMQIF-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)

![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)









![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)

